molecular formula C11H12N2O6 B13806034 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate CAS No. 2185-07-1

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate

Cat. No.: B13806034
CAS No.: 2185-07-1
M. Wt: 268.22 g/mol
InChI Key: YOMFKTQKPPEDRZ-UHFFFAOYSA-N
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Description

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is a carbamate derivative characterized by a 4-nitrophenyl core modified with an ethoxycarbonylmethyl group. Carbamates are widely studied for their biological and chemical applications, including enzyme inhibition and antimicrobial activity . For instance, the ethoxycarbonyl group is known to enhance DNA-binding capacity in related compounds, suggesting possible bioactivity for this molecule .

Properties

CAS No.

2185-07-1

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate

InChI

InChI=1S/C11H12N2O6/c1-2-18-10(14)7-12-11(15)19-9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)

InChI Key

YOMFKTQKPPEDRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Nitrophenol reacts with ethyl chloroformate in the presence of a base (such as triethylamine) to form 4-nitrophenyl ethyl carbonate.

    Step 2: The intermediate 4-nitrophenyl ethyl carbonate is then reacted with methylamine to yield 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate.

Industrial Production Methods

Industrial production of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol, ethyl carbonate, and methylamine.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water and a base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Hydrogen gas and a catalyst (e.g., palladium on carbon) under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrophenol, ethyl carbonate, and methylamine.

    Reduction: 4-aminophenyl (ethoxycarbonyl)methylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl (ethoxycarbonyl)methylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxycarbonyl and methylcarbamate groups can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate with analogous carbamates, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate Ethoxycarbonylmethyl Not explicitly stated Potential DNA-binding due to ethoxycarbonyl group
4-Nitrophenyl methylcarbamate Methyl C₈H₈N₂O₄ Simpler structure; used in pesticidal studies
4-Nitrophenyl (2-chloroethyl)carbamate 2-Chloroethyl C₉H₉ClN₂O₄ Higher toxicity (acute oral/dermal hazards)
4-Nitrophenyl N-methoxycarbamate Methoxy C₈H₈N₂O₅ Classified for acute toxicity (inhalation, dermal)
(4-Methoxyphenyl)methyl N-(4-nitrophenyl)carbamate Methoxyphenylmethyl C₁₅H₁₄N₂O₅ Enhanced steric bulk; reduced solubility
  • Ethoxycarbonyl vs. Alkyl/Chloro Substituents : The ethoxycarbonyl group in the target compound may confer superior DNA-binding affinity compared to methyl or chloroethyl groups, as demonstrated in AV-153 Na (a 1,4-DHP derivative with ethoxycarbonyl groups), which showed 30-fold higher DNA interaction than propoxycarbonyl analogs .
  • Toxicity Profiles : Chloroethyl and methoxy substituents increase acute toxicity risks (e.g., Category 4 acute toxicity for 4-Nitrophenyl N-methoxycarbamate) , whereas ethoxycarbonyl groups may prioritize bioactivity over acute hazards.

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